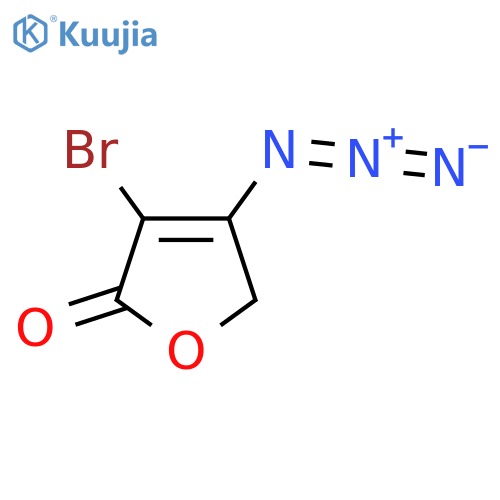Cas no 1292292-00-2 (4-Azido-3-bromo-2,5-dihydrofuran-2-one)

4-Azido-3-bromo-2,5-dihydrofuran-2-one 化学的及び物理的性質
名前と識別子
-
- EN300-37332224
- 1292292-00-2
- 4-azido-3-bromo-2,5-dihydrofuran-2-one
- 4-Azido-3-bromo-2,5-dihydrofuran-2-one
-
- インチ: 1S/C4H2BrN3O2/c5-3-2(7-8-6)1-10-4(3)9/h1H2
- InChIKey: RFHXKZKNJUGESE-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=O)OCC=1N=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 202.93304g/mol
- どういたいしつりょう: 202.93304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 40.7Ų
4-Azido-3-bromo-2,5-dihydrofuran-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37332224-0.25g |
4-azido-3-bromo-2,5-dihydrofuran-2-one |
1292292-00-2 | 95.0% | 0.25g |
$431.0 | 2025-03-18 | |
| Enamine | EN300-37332224-1.0g |
4-azido-3-bromo-2,5-dihydrofuran-2-one |
1292292-00-2 | 95.0% | 1.0g |
$871.0 | 2025-03-18 | |
| Enamine | EN300-37332224-10.0g |
4-azido-3-bromo-2,5-dihydrofuran-2-one |
1292292-00-2 | 95.0% | 10.0g |
$3746.0 | 2025-03-18 | |
| Enamine | EN300-37332224-5.0g |
4-azido-3-bromo-2,5-dihydrofuran-2-one |
1292292-00-2 | 95.0% | 5.0g |
$2525.0 | 2025-03-18 | |
| Enamine | EN300-37332224-0.1g |
4-azido-3-bromo-2,5-dihydrofuran-2-one |
1292292-00-2 | 95.0% | 0.1g |
$301.0 | 2025-03-18 | |
| Enamine | EN300-37332224-0.05g |
4-azido-3-bromo-2,5-dihydrofuran-2-one |
1292292-00-2 | 95.0% | 0.05g |
$202.0 | 2025-03-18 | |
| Enamine | EN300-37332224-0.5g |
4-azido-3-bromo-2,5-dihydrofuran-2-one |
1292292-00-2 | 95.0% | 0.5g |
$679.0 | 2025-03-18 | |
| Enamine | EN300-37332224-2.5g |
4-azido-3-bromo-2,5-dihydrofuran-2-one |
1292292-00-2 | 95.0% | 2.5g |
$1707.0 | 2025-03-18 |
4-Azido-3-bromo-2,5-dihydrofuran-2-one 関連文献
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
4-Azido-3-bromo-2,5-dihydrofuran-2-oneに関する追加情報
Introduction to 4-Azido-3-bromo-2,5-dihydrofuran-2-one (CAS No. 1292292-00-2) and Its Emerging Applications in Chemical Biology
4-Azido-3-bromo-2,5-dihydrofuran-2-one (CAS No. 1292292-00-2) is a versatile heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and reactivity. This compound belongs to the class of azido-containing furan derivatives, which are widely recognized for their utility in synthetic chemistry and medicinal applications. The presence of both azide and bromo substituents on the furan ring endows it with distinct chemical properties, making it a valuable intermediate in the synthesis of complex molecules.
The 4-Azido-3-bromo-2,5-dihydrofuran-2-one scaffold is particularly interesting because it can undergo various transformations that are useful in drug discovery and material science. For instance, the azide group can be selectively modified via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful tool for constructing biaryl structures. Additionally, the bromo substituent allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl or heteroaryl groups.
In recent years, there has been a surge in research focused on developing novel methodologies for the construction of biologically active compounds. The 4-Azido-3-bromo-2,5-dihydrofuran-2-one derivative has emerged as a key building block in this context. Its ability to participate in multiple synthetic pathways makes it an attractive candidate for the development of small-molecule inhibitors targeting various biological pathways. For example, researchers have leveraged this compound to synthesize potent inhibitors of enzymes involved in cancer metabolism and inflammation.
One of the most compelling aspects of 4-Azido-3-bromo-2,5-dihydrofuran-2-one is its role in the development of probes for biochemical studies. The azido group can be used to label biomolecules with high precision, allowing researchers to study protein-protein interactions, enzyme kinetics, and cellular signaling pathways. These probes have been instrumental in unraveling complex biological processes and have provided insights into disease mechanisms.
The CAS No. 1292292-00-2 identifier ensures that researchers can reliably obtain this compound from chemical suppliers while maintaining consistency in their experiments. This standardization is crucial for reproducibility in scientific research and has facilitated numerous collaborative studies across academic and industrial settings.
Recent advances in computational chemistry have further enhanced the utility of 4-Azido-3-bromo-2,5-dihydrofuran-2-one by enabling virtual screening of potential drug candidates derived from this scaffold. Machine learning models have been trained to predict the biological activity of various derivatives, accelerating the drug discovery pipeline. This interdisciplinary approach combines synthetic chemistry with computational biology to identify promising lead compounds more efficiently than traditional methods alone.
The long-tail keyword "4-Azido-3-bromo-2,5-dihydrofuran-2-one applications in medicinal chemistry" highlights its broad utility beyond academic research. In clinical settings, derivatives of this compound are being explored as potential therapeutic agents for treating neurological disorders, infectious diseases, and metabolic syndromes. The ability to modify its structure allows chemists to fine-tune its pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability.
Another area where 4-Azido-3-bromo-2,5-dihydrofuran-2-one has made significant contributions is in materials science. The unique electronic properties of azide and bromo-containing furans make them suitable for designing organic semiconductors and optoelectronic materials. These materials are essential for developing next-generation electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
The synthesis of 4-Azido-3-bromo-2,5-dihydrofuran-2-one itself is an intricate process that requires careful optimization to ensure high yield and purity. Modern synthetic strategies often involve multi-step reactions starting from readily available furan derivatives. Advances in green chemistry have also led to the development of more sustainable methods for producing this compound without compromising efficiency or scalability.
In conclusion, 4-Azido-3-bromo-2,5-dihydrofuran-2-one (CAS No. 1292292-00) represents a cornerstone molecule in contemporary chemical biology research with far-reaching implications across multiple disciplines including medicinal chemistry, pharmacology, materials science, and biochemistry.. Its unique reactivity, coupled with its versatility as a building block, ensures that it will remain a critical component in future scientific endeavors aimed at addressing global challenges related to health care, energy production, and advanced materials..
1292292-00-2 (4-Azido-3-bromo-2,5-dihydrofuran-2-one) 関連製品
- 1805688-24-7(2-Bromo-1-(2-ethoxy-3-(trifluoromethyl)phenyl)propan-1-one)
- 956205-85-9((1E)-1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3,4-dichlorophenyl)methanimine)
- 304455-81-0(3-{[(2-hydroxy-1-naphthyl)methylene]amino}benzamide)
- 898767-86-7(6-(4-Iodophenyl)-6-oxohexanenitrile)
- 2227747-95-5((3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid)
- 2228338-16-5(4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol)
- 1806073-26-6(Methyl 3-chloro-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-carboxylate)
- 1807084-66-7(Ethyl 4-(bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-2-acetate)
- 2171681-77-7(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-carbonyl}azetidine-2-carboxylic acid)
- 536742-59-3(4-(3-hydroxypyrrolidin-1-yl)benzonitrile)



